4-Hydroxy-3-phenylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

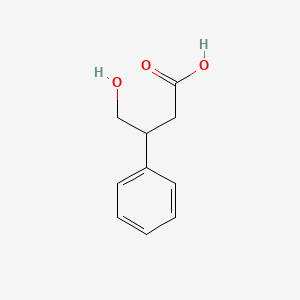

3-Phenyl-4-hydroxybutyric acid is an organic compound with a phenyl group attached to the third carbon of a 4-hydroxybutyric acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-4-hydroxybutyric acid typically involves the reaction of phenylacetic acid with ethylene oxide under basic conditions to form the intermediate 3-phenyl-1,2-epoxybutane. This intermediate is then hydrolyzed to yield 3-Phenyl-4-hydroxybutyric acid. The reaction conditions often include the use of a strong base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: Industrial production of 3-Phenyl-4-hydroxybutyric acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: 3-Phenyl-4-hydroxybutyric acid can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products:

Oxidation: Phenylacetic acid derivatives.

Reduction: 3-Phenylbutanol or 3-Phenylbutane.

Substitution: Various substituted phenylbutyric acids.

Scientific Research Applications

3-Phenyl-4-hydroxybutyric acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which 3-Phenyl-4-hydroxybutyric acid exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-Hydroxybutyric acid: A structurally similar compound with different functional properties.

Phenylacetic acid: Shares the phenyl group but differs in the rest of the molecular structure.

3-Phenylpropionic acid: Similar in structure but lacks the hydroxyl group.

Uniqueness: 3-Phenyl-4-hydroxybutyric acid is unique due to its specific combination of a phenyl group and a hydroxyl group on a butyric acid chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

4-Hydroxy-3-phenylbutanoic acid (HPBA) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. Its structure consists of a phenyl group attached to a butanoic acid backbone, with a hydroxyl group at the fourth carbon position. This compound has garnered attention due to its potential therapeutic applications, especially in anti-inflammatory and antioxidant contexts.

- Molecular Formula : C10H12O3

- Molecular Weight : Approximately 180.20 g/mol

- Structural Features : The presence of a hydroxyl group and a phenyl ring contributes to its biological activities.

Biological Activities

Research indicates that HPBA exhibits various biological activities:

- Anti-inflammatory Properties : HPBA has shown significant anti-inflammatory effects in various animal models. In studies using the rat paw carrageenan assay, it demonstrated anti-inflammatory activity comparable to standard drugs like phenylbutazone, with an effective dose (ED) of 0.5 mg/kg .

- Antioxidant Activity : HPBA has been noted for its ability to scavenge free radicals, which can contribute to oxidative stress-related diseases. This property suggests potential applications in preventing cellular damage and aging.

- Interaction with Biological Pathways : Studies indicate that HPBA may interact with pathways involved in inflammation and oxidative stress response, although further research is needed to elucidate these mechanisms fully.

Case Studies

- Anti-inflammatory Efficacy :

-

Oxidative Stress Reduction :

- Research conducted on cell cultures indicated that HPBA could reduce oxidative stress markers, suggesting its role as a potential therapeutic agent for conditions like neurodegenerative diseases.

Comparative Analysis with Related Compounds

The biological activity of HPBA can be compared with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-Hydroxy-4-phenylbutanoic acid | Hydroxy derivative | Exhibits different biological activities than HPBA |

| 2-Hydroxy-4-phenylbutanoic acid | Hydroxy derivative | Known for its role as an intermediate in synthesis pathways |

| 4-(4-biphenylyl)-3-hydroxybutyric acid | Aryl-substituted hydroxy acid | Noted for enhanced anti-inflammatory properties |

| 4-Hydroxyphenylacetic acid | Phenolic compound | Shares antioxidant properties but lacks butanoic framework |

This table highlights the unique positioning of HPBA within a family of bioactive molecules, emphasizing its potential for diverse applications in medicinal chemistry.

Synthesis Methods

Several methods exist for synthesizing HPBA, including:

- Reactions involving aryl Grignard or lithium reagents : These reactions allow for the introduction of various aryl groups, potentially enhancing biological activity.

- Epoxidation followed by hydrolysis : This method can yield HPBA from simpler precursors while maintaining structural integrity.

Properties

CAS No. |

27885-87-6 |

|---|---|

Molecular Formula |

C10H12O3 |

Molecular Weight |

180.20 g/mol |

IUPAC Name |

4-hydroxy-3-phenylbutanoic acid |

InChI |

InChI=1S/C10H12O3/c11-7-9(6-10(12)13)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) |

InChI Key |

SNIJITOETJVRFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)O)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.